molecular formula C22H42N4O8 B3034284 Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate CAS No. 1523572-03-3

Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate

Cat. No.: B3034284
CAS No.: 1523572-03-3
M. Wt: 490.6
InChI Key: NWLAZWQIVOTSTG-UHFFFAOYSA-N
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Description

Tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate is a carbamate derivative featuring a 3-methylazetidine ring, a four-membered saturated heterocycle, coupled with a tert-butyl carbamate group. The hemioxalate salt form (a 1:2 molar ratio of oxalic acid to the parent compound) enhances crystallinity and stability, which is critical for handling and storage in pharmaceutical or materials science applications . The compound’s structural uniqueness lies in the strained azetidine ring, which imposes conformational rigidity, and the methyl substituent at the 3-position, which introduces steric effects.

Properties

IUPAC Name

tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20N2O2.C2H2O4/c2*1-9(2,3)14-8(13)12-7-10(4)5-11-6-10;3-1(4)2(5)6/h2*11H,5-7H2,1-4H3,(H,12,13);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLAZWQIVOTSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CNC(=O)OC(C)(C)C.CC1(CNC1)CNC(=O)OC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate is a synthetic compound with a unique structure and properties, with the molecular formula C22H42N4O8 and a molecular weight of approximately 490.6 g/mol. The compound features a tert-butyl group, a carbamate moiety, and a 3-methylazetidin-3-yl group.

Potential Applications
this compound has potential applications in medicinal chemistry and pharmacology. The reactivity of this compound can be attributed to its functional groups. The carbamate group can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding amine and carbon dioxide. Additionally, the hemioxalate portion may participate in esterification reactions or coordinate with metal ions, which could facilitate various catalytic processes. Specific reaction pathways have yet to be extensively documented in literature but are anticipated based on the structural characteristics of the compound.

Synthesis
The synthesis of this compound typically involves multi-step organic reactions; these methods may vary based on laboratory protocols and available reagents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate and analogous compounds:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features Functional Implications
This compound Not explicitly provided Likely C₁₃H₂₂N₂O₅* ~300 (estimated) 3-Methylazetidine ring, hemioxalate salt Enhanced crystallinity due to oxalate; strained ring may limit conformational flexibility.
Tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate hemioxalate 1181816-12-5 Not provided Not provided Azaspiro[3.3]heptane scaffold (fused 3-membered rings) Increased ring complexity may enhance binding specificity in drug design.
Tert-butyl (3-aminobenzo[d]isoxazol-5-yl)methylcarbamate 368426-88-4 C₁₃H₁₇N₃O₃ 263.29 Aromatic benzoisoxazole ring π-π stacking potential; higher molar mass may influence solubility.
Tert-butyl (R)-azepan-3-ylmethylcarbamate 2165429-97-8 C₁₂H₂₄N₂O₂ 228.33 Seven-membered azepane ring Greater conformational flexibility compared to azetidine derivatives.
Tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate 2940859-48-1 Not provided Not provided Azepanone (7-membered ring with ketone) Ketone group introduces polarity, affecting solubility and hydrogen-bonding capacity.

Key Observations:

Ring Size and Strain :

  • The target compound’s azetidine ring (4-membered) is more strained than the azepane (7-membered) or piperidine (6-membered) rings in analogues . This strain may increase reactivity but reduce stability compared to larger-ring derivatives.
  • Azaspiro[3.3]heptane () introduces fused ring systems, offering unique spatial arrangements for molecular recognition .

Functional Groups :

  • The hemioxalate salt in the target compound distinguishes it from neutral carbamates like tert-butyl (R)-azepan-3-ylmethylcarbamate. Oxalate enhances crystallinity and may improve thermal stability .
  • Aromatic systems (e.g., benzoisoxazole in ) enable π-π interactions, which are absent in aliphatic derivatives like the target compound .

Ketone-containing derivatives (e.g., ) exhibit increased polarity, impacting solubility and hydrogen-bonding networks in crystalline states .

Research Findings and Methodological Considerations

  • Crystallographic Analysis : Tools like SHELX and Mercury () are critical for comparing crystal packing and hydrogen-bonding patterns. For example, the hemioxalate salt likely forms robust hydrogen bonds via oxalate anions, contrasting with neutral carbamates .
  • Hydrogen-Bonding Networks : Graph set analysis () could elucidate differences in supramolecular assembly between the target compound and analogues like tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate .

Preparation Methods

Boc Protection of 3-(Aminomethyl)-3-methylazetidine

Reagents :

  • 3-(Aminomethyl)-3-methylazetidine
  • Di-tert-butyl dicarbonate (Boc anhydride)
  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
  • Tetrahydrofuran (THF) or dichloromethane (DCM)

Procedure :

  • Reaction Setup : Dissolve 3-(aminomethyl)-3-methylazetidine (1.0 equiv) in anhydrous THF under nitrogen.
  • Base Addition : Add TEA (1.2 equiv) to scavenge HCl generated during Boc activation.
  • Boc Anhydride Addition : Slowly introduce Boc anhydride (1.1 equiv) at 0–5°C to minimize exothermic side reactions.
  • Stirring : React for 12–18 hours at room temperature (20–25°C) until TLC (n-hexane:ethyl acetate = 3:1) confirms complete consumption of the amine.
  • Workup : Quench with ice water, extract with DCM, and dry over sodium sulfate.

Yield : 85–92% after column chromatography (silica gel, gradient elution with n-hexane/ethyl acetate).

Alternative Route: Reductive Amination

Reagents :

  • 3-Methylazetidin-3-carbaldehyde
  • Ammonium acetate
  • Sodium cyanoborohydride (NaBH3CN)
  • Boc anhydride

Procedure :

  • Imine Formation : React 3-methylazetidin-3-carbaldehyde (1.0 equiv) with ammonium acetate (2.0 equiv) in methanol at 50°C for 4 hours.
  • Reduction : Add NaBH3CN (1.5 equiv) and stir for 12 hours to yield 3-(aminomethyl)-3-methylazetidine.
  • Boc Protection : Follow steps 1.1.2–1.1.5 to obtain the Boc-protected amine.

Yield : 78–84% (lower due to competing side reactions).

Formation of the Hemioxalate Salt

The hemioxalate salt enhances stability and crystallinity, critical for long-term storage and industrial handling.

Salt Crystallization

Reagents :

  • tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate (free base)
  • Oxalic acid dihydrate
  • Ethanol or acetone

Procedure :

  • Stoichiometric Mixing : Dissolve the free base (2.0 equiv) in warm ethanol (50°C) and add oxalic acid dihydrate (1.0 equiv) in a 2:1 molar ratio.
  • Crystallization : Cool the solution to 4°C for 24 hours to precipitate the hemioxalate.
  • Filtration and Drying : Isolate crystals via vacuum filtration and wash with cold ethanol. Dry under reduced pressure (40°C, 12 hours).

Purity : ≥97% (HPLC, C18 column, 0.1% TFA in water/acetonitrile).

Industrial-Scale Production

Capot Chemical Co., Ltd., and Parchem report kilogram-scale synthesis using the following optimized protocol:

Large-Batch Boc Protection

Parameter Specification
Reactor Volume 500 L
Temperature Control Jacketed reactor with ±2°C precision
Solvent THF (300 L per 10 kg amine)
Boc Anhydride Feed 1.05 equiv over 2 hours
Reaction Time 16 hours

Yield : 89% (crude), 95% purity before crystallization.

Continuous Crystallization

Parameter Specification
Solvent System Ethanol/water (9:1)
Cooling Rate 0.5°C/min from 50°C to 4°C
Agitation 200 rpm
Drying Tray dryer at 40°C, 24 hours

Moisture Content : ≤0.5% (Karl Fischer titration).

Analytical Characterization

Critical quality attributes are verified using:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.38 (s, 9H, Boc CH3), 1.42 (s, 3H, azetidine CH3), 3.12–3.25 (m, 4H, azetidine CH2), 3.45 (d, 2H, NCH2).
  • IR (KBr) : 1695 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N–H bend).

Chromatographic Purity

Method Conditions Retention Time Purity
HPLC (UV 254 nm) C18, 0.1% TFA, 1.0 mL/min 8.2 min 97.3–98.5%
LC-MS (ESI+) m/z 215.2 [M+H]+ (free base) Confirms structure

Challenges and Optimization

Byproduct Formation

  • N-Oxidation : Occurs at >50°C; mitigated by strict temperature control.
  • Hemioxalate Hydrate : Excess moisture induces hydrate formation; maintain <0.5% H2O during storage.

Solvent Selection

  • Ethanol vs. Acetone : Ethanol yields larger crystals (≥100 μm) for improved filtration.

Q & A

Basic: What are the recommended synthetic routes for preparing tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate?

Methodological Answer:
The compound is typically synthesized via a multi-step process involving:

  • Boc protection : Introduction of the tert-butyloxycarbonyl (Boc) group to protect the amine moiety, often using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
  • Coupling reactions : Formation of the azetidine-methylcarbamate scaffold via nucleophilic substitution or reductive amination, depending on the starting materials .
  • Salt formation : Conversion to the hemioxalate salt by reacting the free base with oxalic acid in a solvent like ethanol or methanol, followed by recrystallization to ensure purity .
    Key considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography or recrystallization to avoid side products.

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Spectroscopic techniques :
    • NMR (¹H, ¹³C, DEPT): Confirm the presence of tert-butyl (~1.3 ppm, singlet), azetidine ring protons (3.0–4.0 ppm), and carbamate carbonyl (~155 ppm) .
    • IR : Identify characteristic peaks for N-H (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and C-O (~1250 cm⁻¹) .
  • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and salt formation (hemioxalate) .

Basic: What are the optimal storage conditions to ensure stability?

Methodological Answer:

  • Store at –20°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent hydrolysis of the carbamate group or oxidation of the azetidine ring .
  • Avoid exposure to moisture: Use desiccants (e.g., silica gel) in storage vials.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to assess shelf life .

Advanced: How can hydrogen-bonding patterns in the crystal structure be analyzed to predict solubility or stability?

Methodological Answer:

  • Graph set analysis : Use software like Mercury to categorize hydrogen bonds (e.g., D, C, or R motifs) and identify supramolecular synthons. For example, the hemioxalate counterion may form strong O–H···O bonds with the carbamate group, enhancing lattice stability .
  • Directionality : Measure bond angles and distances (e.g., N–H···O vs. O–H···O) to assess packing efficiency. Weak van der Waals interactions in azetidine rings may lead to polymorphism .

Advanced: What strategies resolve contradictions in crystallographic data during refinement?

Methodological Answer:

  • Software cross-validation : Compare refinement results from SHELXL (for small-molecule precision) and Mercury (for visualization of electron density maps). Discrepancies in thermal parameters may indicate disordered solvent molecules .
  • Twinned data : Use the Hooft parameter in SHELXL to detect and correct for twinning. Reintegration of diffraction data may be required if Rint exceeds 0.1 .

Advanced: How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Methodological Answer:

  • Chiral chromatography : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase. Optimize resolution by adjusting column temperature and flow rate .
  • X-ray crystallography with anomalous scattering : Resolve absolute configuration using Cu-Kα radiation and Flack parameter analysis .

Advanced: What experimental designs evaluate the compound’s reactivity under varying pH conditions?

Methodological Answer:

  • pH-rate profiling : Conduct kinetic studies in buffered solutions (pH 1–12) at 25°C. Monitor degradation via HPLC and identify products (e.g., tert-butyl alcohol from Boc deprotection at low pH) .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict protonation states of the azetidine nitrogen and their impact on hydrolysis pathways .

Advanced: How does the hemioxalate counterion influence solubility and bioavailability?

Methodological Answer:

  • Salt screening : Compare solubility of the free base vs. hemioxalate salt in biorelevant media (FaSSIF/FeSSIF). The oxalate ion may enhance aqueous solubility via ion-dipole interactions .
  • Dissolution testing : Use a USP Apparatus II (paddle method) at 37°C to simulate gastrointestinal absorption. Hemioxalate salts often exhibit faster dissolution rates than free bases .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate
Reactant of Route 2
Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate

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